REACTION_CXSMILES
|
CN(C)C=O.P(Cl)(Cl)([Cl:8])=O.[I:11][C:12]1[CH:13]=[C:14]([C:18]([O:20][CH3:21])=[O:19])[CH2:15][NH:16][CH:17]=1>C(Cl)Cl>[Cl:8][C:15]1[C:14]([C:18]([O:20][CH3:21])=[O:19])=[CH:13][C:12]([I:11])=[CH:17][N:16]=1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
methyl 5-iodo-1,2-dihydro-3-pyridinecarboxylate
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(CNC1)C(=O)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature under a nitrogen atmosphere for 28 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
28 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1C(=O)OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |